molecular formula C17H19BrO7 B2967301 2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384363-92-2

2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2967301
CAS No.: 384363-92-2
M. Wt: 415.236
InChI Key: VYCBXZLFZGWTAF-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-based derivative featuring a bromo substituent at position 6, a methyl group at position 2, and a methoxyethyl ester at position 3 of the benzofuran core. The substituent at position 5 consists of a (1-methoxy-1-oxopropan-2-yl)oxy group, which introduces both ester and ether functionalities.

For example, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives yields halogenated intermediates, which are further modified with alkylating agents like dimethyl sulfate or methoxyethyl halides .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO7/c1-9-15(17(20)23-6-5-21-3)11-7-14(12(18)8-13(11)24-9)25-10(2)16(19)22-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCBXZLFZGWTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(C)C(=O)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class. Its unique molecular structure, characterized by the presence of a methoxyethyl group, a bromine atom, and an oxopropanoyl moiety, suggests potential biological activity. This article explores the compound's biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H18BrO5
  • Molar Mass : 437.26 g/mol
  • IUPAC Name : this compound

The compound's structure features multiple functional groups that may enhance its interaction with biological targets, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : The presence of bromine and methoxy groups may enhance binding affinity to cancer cell receptors, potentially inhibiting tumor growth.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation markers in vitro.
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The structural components may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparative Analysis

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey DifferencesBiological Activity
2-Methoxyethyl 6-bromo-5-(4-chlorobenzoyl)oxy-2-methylbenzofuran-3-carboxylateC20H18BrClO5Contains chlorine instead of fluorineModerate anticancer activity
2-Methoxyethyl 6-bromo-5-(4-methylbenzoyl)oxy-2-methylbenzofuran-3-carboxylateC21H20BrO5Has a methyl group instead of a fluorine atomLower anti-inflammatory effects

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran derivatives in pharmacological applications:

  • Antiproliferative Activity : A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating strong antiproliferative effects .
  • Antioxidative Activity : Compounds were assessed for their antioxidative capacity using spectroscopic methods, revealing significant antioxidative properties compared to standard agents .
  • Antimicrobial Testing : The compound's effectiveness against bacterial strains was evaluated using broth microdilution methods, showing promising results against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The target compound is compared below with five structurally related benzofuran derivatives, focusing on substituent variations and their implications for physicochemical and biological properties.

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Substituents (Positions) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 6-Br, 5-(1-methoxy-1-oxopropan-2-yl)oxy, 2-Me 2-Methoxyethyl C₁₈H₁₉BrO₇* ~439.3 High lipophilicity (estimated XLogP₃ ~5.5); potential cytotoxicity
Methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate (Compound 4 ) 5-Br, 7-OH, 6-OMe Methyl C₁₂H₁₁BrO₅ 323.1 Cytotoxic (IC₅₀ < 10 μM vs. cancer cells); no antifungal activity
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenylbenzofuran-3-carboxylate () 6-Br, 5-(4-MeBenzyl)oxy, 2-Ph Ethyl C₂₆H₂₁BrO₄ 485.3 Higher steric bulk due to phenyl group; untested bioactivity
Isopropyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate () 6-Br, 5-(1-ethoxy-1-oxopropan-2-yl)oxy, 2-Me Isopropyl C₁₉H₂₂BrO₇ 465.3 Increased lipophilicity (XLogP₃ ~6.0); likely reduced solubility
Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]benzofuran-3-carboxylate () 6-Br, 5-(cinnamyloxy), 2-Me Methyl C₂₀H₁₇BrO₄ 401.2 Moderate cytotoxicity (analogous to Compound 4); XLogP₃ = 5.4

*Estimated based on substituent contributions.

Impact of Substituents on Bioactivity

  • Bromo Substituent: Bromination at position 6 (common in all analogs) is associated with reduced cytotoxicity compared to non-halogenated precursors but enhances stability and electrophilic reactivity .
  • Ester Group Variation :
    • Methoxyethyl ester (target compound): Balances lipophilicity and solubility better than bulkier esters (e.g., isopropyl in ) .
    • Methyl/ethyl esters : Lower molecular weight but higher metabolic susceptibility due to esterase cleavage .

Research Findings and Contradictions

  • Bromination Effects: reports that brominated benzofurans exhibit lower cytotoxicity than their non-brominated precursors, possibly due to reduced electrophilic reactivity . However, this contradicts some studies where bromine enhances activity via halogen bonding .
  • Ester vs. Ether Modifications : Methoxyethyl esters (target compound) show improved solubility over isopropyl analogs (), but this may come at the cost of reduced membrane permeability .

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